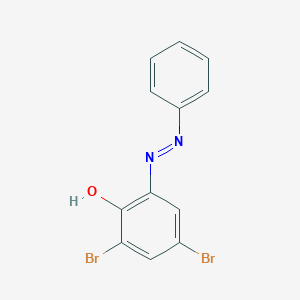
Phenol, 2,4-dibromo-6-(phenylazo)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenol, 2,4-dibromo-6-(phenylazo)-: is an organic compound that belongs to the class of azo compounds, which are characterized by the presence of a nitrogen-nitrogen double bond (N=N) connected to aromatic rings. This compound is notable for its bromine substitutions at the 2 and 4 positions on the phenol ring and a phenylazo group at the 6 position. Azo compounds are widely used in various industries, particularly in the production of dyes and pigments due to their vivid colors.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Phenol, 2,4-dibromo-6-(phenylazo)- typically involves a multi-step process:
Bromination of Phenol: Phenol is first brominated using bromine in the presence of a catalyst such as iron(III) bromide to introduce bromine atoms at the 2 and 4 positions.
Diazotization: Aniline is treated with nitrous acid to form a diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with the brominated phenol under alkaline conditions to form the azo compound.
Industrial Production Methods: Industrial production of this compound follows similar steps but on a larger scale, often using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the bromination and coupling steps, ensuring high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Phenol, 2,4-dibromo-6-(phenylazo)- can undergo oxidation reactions, particularly at the phenol group, leading to the formation of quinones.
Reduction: The azo group can be reduced to form amines.
Substitution: The bromine atoms can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium dithionite or hydrogen in the presence of a palladium catalyst are used.
Substitution: Nucleophiles such as hydroxide ions or amines can replace the bromine atoms under basic conditions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines.
Substitution: Phenolic derivatives with different substituents replacing the bromine atoms.
Aplicaciones Científicas De Investigación
Phenol, 2,4-dibromo-6-(phenylazo)- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes and pigments, particularly for coloring textiles and plastics.
Mecanismo De Acción
The mechanism of action of Phenol, 2,4-dibromo-6-(phenylazo)- involves its interaction with molecular targets through its phenol and azo groups. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, while the azo group can undergo redox reactions, influencing cellular processes. The bromine atoms can also play a role in the compound’s reactivity and interactions.
Comparación Con Compuestos Similares
Phenol, 2,4-dibromo-: Similar in structure but lacks the phenylazo group.
Phenol, 4-(phenylazo)-: Similar but lacks the bromine substitutions.
Phenol, 2,6-dibromo-4-methyl-: Similar bromine substitutions but with a methyl group instead of a phenylazo group.
Uniqueness: Phenol, 2,4-dibromo-6-(phenylazo)- is unique due to the combination of bromine substitutions and the phenylazo group, which imparts distinct chemical and physical properties
Propiedades
Número CAS |
138507-61-6 |
|---|---|
Fórmula molecular |
C12H8Br2N2O |
Peso molecular |
356.01 g/mol |
Nombre IUPAC |
2,4-dibromo-6-phenyldiazenylphenol |
InChI |
InChI=1S/C12H8Br2N2O/c13-8-6-10(14)12(17)11(7-8)16-15-9-4-2-1-3-5-9/h1-7,17H |
Clave InChI |
MDEDKOYORBZLEI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N=NC2=C(C(=CC(=C2)Br)Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[2-(3,4-Dimethoxyphenyl)-2-hydroxyethoxy]-2-methoxybenzaldehyde](/img/structure/B14262223.png)
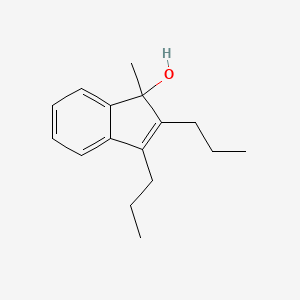
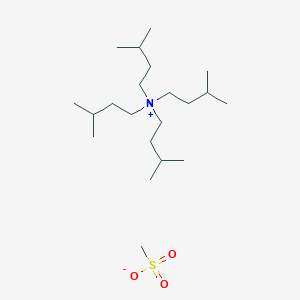

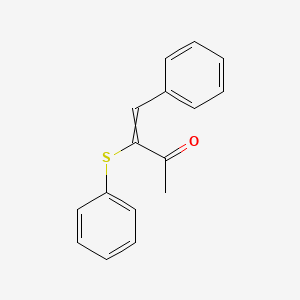
![(3S,4aR,7R,8R,8aR)-8-[(1R)-1-acetyloxy-2-carboxyethyl]-3-[furan-3-yl-[(2R,3R,4S,5S,6S)-3,4,5-trihydroxy-6-methoxyoxan-2-yl]oxymethyl]-7-(2-hydroxypropan-2-yl)-3,4a,8-trimethyl-5-oxospiro[2,6,7,8a-tetrahydro-1H-naphthalene-4,3'-oxirane]-2'-carboxylic acid](/img/structure/B14262244.png)
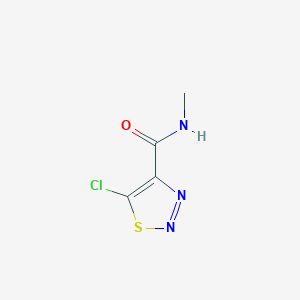

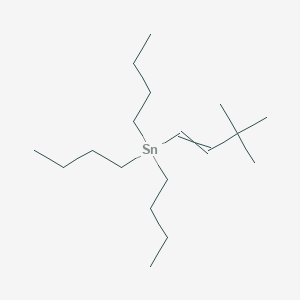

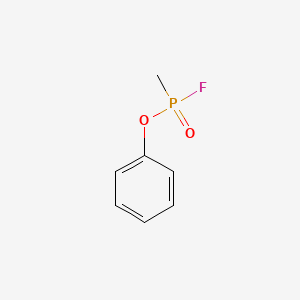
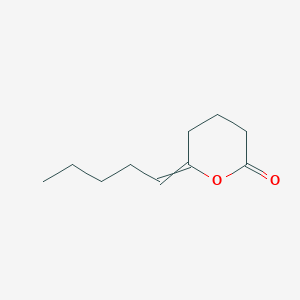

![2-[(3-Methoxyphenyl)methyl]-1-methylpiperidine-2-carbonitrile](/img/structure/B14262287.png)
